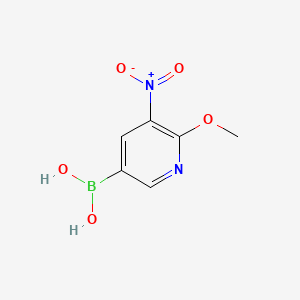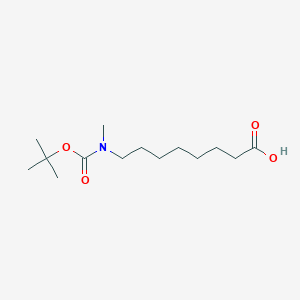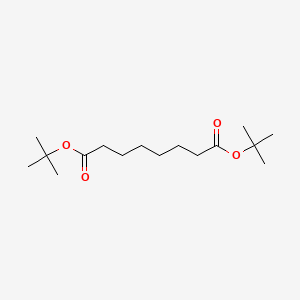
Di-tert-butyl octanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl octanedioate is an organic compound with the molecular formula C16H30O4. It is an ester derived from octanedioic acid (also known as suberic acid) and tert-butyl alcohol. This compound is known for its stability and is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Di-tert-butyl octanedioate can be synthesized through the esterification of octanedioic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester.
化学反応の分析
Types of Reactions: Di-tert-butyl octanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to octanedioic acid and tert-butyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: Octanedioic acid and tert-butyl alcohol.
Reduction: Octanediol and tert-butyl alcohol.
Transesterification: New esters depending on the alcohol used.
科学的研究の応用
Di-tert-butyl octanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and in transesterification reactions.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: this compound may be used in the development of prodrugs, where the ester linkage is hydrolyzed in vivo to release the active drug.
Industry: It is used as a plasticizer in the production of polymers and as an intermediate in the synthesis of various fine chemicals.
作用機序
The mechanism of action of di-tert-butyl octanedioate in chemical reactions typically involves the cleavage of the ester bond. In hydrolysis reactions, the ester bond is broken by the addition of water, resulting in the formation of octanedioic acid and tert-butyl alcohol. In reduction reactions, the ester bond is reduced to form the corresponding alcohols. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
Di-tert-butyl octanedioate can be compared with other similar compounds such as:
Di-tert-butyl malonate: Another ester with similar stability and reactivity, used in organic synthesis.
Di-tert-butyl dicarbonate: A widely used reagent for introducing tert-butoxycarbonyl (BOC) protecting groups in organic synthesis.
Di-tert-butyl azodicarboxylate: Used in the Mitsunobu reaction for the synthesis of various organic compounds.
Uniqueness: this compound is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its applications in different fields, such as chemistry, biology, and industry, highlight its versatility and importance.
特性
分子式 |
C16H30O4 |
|---|---|
分子量 |
286.41 g/mol |
IUPAC名 |
ditert-butyl octanedioate |
InChI |
InChI=1S/C16H30O4/c1-15(2,3)19-13(17)11-9-7-8-10-12-14(18)20-16(4,5)6/h7-12H2,1-6H3 |
InChIキー |
TUQIRKHDYKGDJL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCCCCCC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


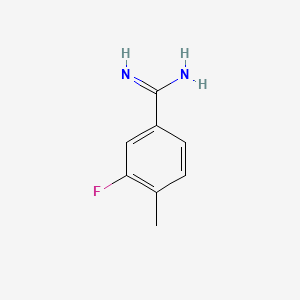
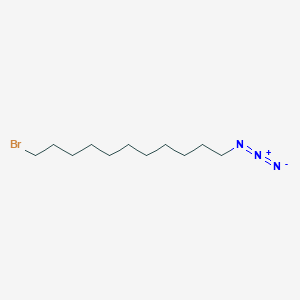

![2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510244.png)
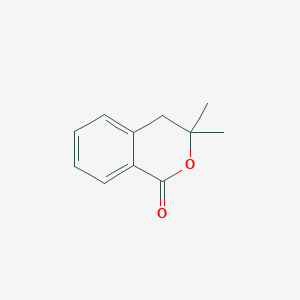
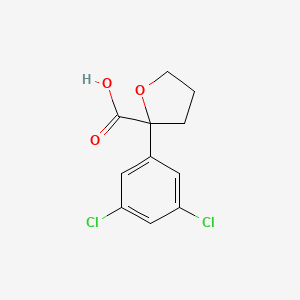
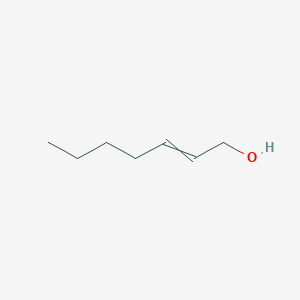
![Tert-butyl 3-methyl-4-[(2-methylpropane-2-sulfinyl)amino]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12510266.png)

![Sodium 3-[(carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12510286.png)
![9H-fluoren-9-ylmethyl N-[1-oxo-4-(triphenylmethylcarbamoyl)butan-2-yl]carbamate](/img/structure/B12510293.png)
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(pyridin-3-yl)phenyl]propanoic acid](/img/structure/B12510307.png)
